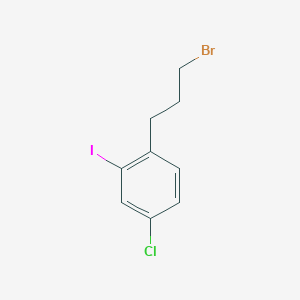
4-(5-Amino-2-benzoxazolyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-2-benzoxazolyl)benzonitrile is an organic compound that features a benzoxazole ring substituted with an amino group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-2-benzoxazolyl)benzonitrile typically involves the reaction of 2-aminophenol with 4-cyanobenzaldehyde under specific conditions. One common method includes the use of a catalyst such as zinc bromide in an organic solvent like ethanol, followed by heating under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Amino-2-benzoxazolyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Benzoxazole amines.
Substitution: Halogenated benzoxazole compounds.
Applications De Recherche Scientifique
4-(5-Amino-2-benzoxazolyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 4-(5-Amino-2-benzoxazolyl)benzonitrile exerts its effects depends on its application:
Biological Activity: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting cellular processes.
Fluorescent Properties: The benzoxazole ring can absorb light and emit fluorescence, making it useful in imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the amino and nitrile substituents but shares the core structure.
4-Aminobenzonitrile: Contains the amino and nitrile groups but lacks the benzoxazole ring.
2-Aminophenol: Precursor in the synthesis of benzoxazole derivatives.
Uniqueness
4-(5-Amino-2-benzoxazolyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole ring and the nitrile group allows for versatile applications in various fields.
Propriétés
Numéro CAS |
1016496-80-2 |
|---|---|
Formule moléculaire |
C14H9N3O |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-(5-amino-1,3-benzoxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H9N3O/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,16H2 |
Clé InChI |
YNDFYGBVALZIOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NC3=C(O2)C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)




![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)





![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)

